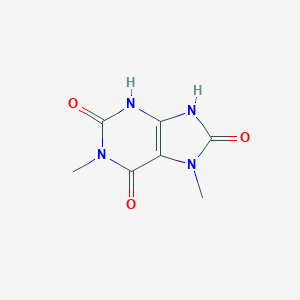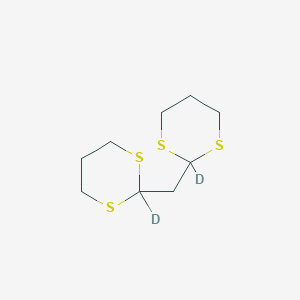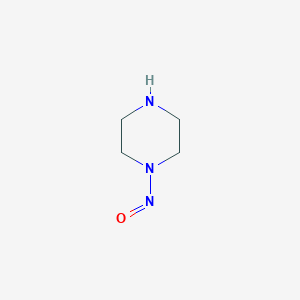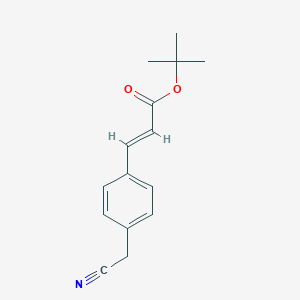![molecular formula C10H7N3 B026273 7H-pyrrolo[3,2-f]quinoxaline CAS No. 109434-41-5](/img/structure/B26273.png)
7H-pyrrolo[3,2-f]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-pyrrolo[3,2-f]quinoxaline (PQ) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. PQ is a bicyclic aromatic compound that contains a pyrrole and a quinoxaline ring in its structure. PQ has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Wirkmechanismus
The mechanism of action of 7H-pyrrolo[3,2-f]quinoxaline is not fully understood, but it is believed to involve the inhibition of protein kinases and DNA topoisomerases. Protein kinases are enzymes that regulate various cellular processes, including cell growth and division. DNA topoisomerases are enzymes that regulate the supercoiling of DNA during replication and transcription. 7H-pyrrolo[3,2-f]quinoxaline has been shown to inhibit both protein kinases and DNA topoisomerases, leading to the inhibition of cancer cell growth and viral replication.
Biochemische Und Physiologische Effekte
7H-pyrrolo[3,2-f]quinoxaline has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. 7H-pyrrolo[3,2-f]quinoxaline has also been shown to inhibit the phosphorylation of various proteins involved in cell growth and division. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has been found to inhibit the activity of DNA topoisomerases, leading to the inhibition of DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
7H-pyrrolo[3,2-f]quinoxaline has several advantages for lab experiments. It is a small molecule that can be easily synthesized using various methods. 7H-pyrrolo[3,2-f]quinoxaline has been shown to have potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, 7H-pyrrolo[3,2-f]quinoxaline also has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and degradation, leading to the formation of impurities. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has poor solubility in water, which can limit its use in biological assays.
Zukünftige Richtungen
There are several future directions for the study of 7H-pyrrolo[3,2-f]quinoxaline. One direction is the development of 7H-pyrrolo[3,2-f]quinoxaline derivatives with improved solubility and stability. Another direction is the investigation of 7H-pyrrolo[3,2-f]quinoxaline's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, the mechanism of action of 7H-pyrrolo[3,2-f]quinoxaline needs to be further elucidated to fully understand its biological effects. Finally, the development of new synthesis methods for 7H-pyrrolo[3,2-f]quinoxaline and its derivatives can lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, 7H-pyrrolo[3,2-f]quinoxaline is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 7H-pyrrolo[3,2-f]quinoxaline has been synthesized using various methods, and its mechanism of action has been studied in detail. 7H-pyrrolo[3,2-f]quinoxaline has been shown to have potent anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, 7H-pyrrolo[3,2-f]quinoxaline also has some limitations for lab experiments, including poor solubility and stability. There are several future directions for the study of 7H-pyrrolo[3,2-f]quinoxaline, including the development of 7H-pyrrolo[3,2-f]quinoxaline derivatives, investigation of its potential as a therapeutic agent, and the development of new synthesis methods.
Synthesemethoden
7H-pyrrolo[3,2-f]quinoxaline can be synthesized using different methods, including the Pictet-Spengler reaction, Sonogashira coupling, and Suzuki coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. The Sonogashira coupling and Suzuki coupling methods involve the coupling of an aryl halide and an alkyne or boronic acid, respectively, in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
7H-pyrrolo[3,2-f]quinoxaline has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 7H-pyrrolo[3,2-f]quinoxaline has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis. 7H-pyrrolo[3,2-f]quinoxaline has also been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. Additionally, 7H-pyrrolo[3,2-f]quinoxaline has antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
109434-41-5 |
|---|---|
Produktname |
7H-pyrrolo[3,2-f]quinoxaline |
Molekularformel |
C10H7N3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
4H-pyrrolo[3,2-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-9-10(13-6-5-12-9)7-3-4-11-8(1)7/h1-6,12H |
InChI-Schlüssel |
JOUGPRUYMOPGKX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
SMILES |
C1=CN=C2C3=CC=NC3=CC=C2N1 |
Kanonische SMILES |
C1=CC2=NC=CN=C2C3=C1NC=C3 |
Synonyme |
1H-Pyrrolo[3,2-f]quinoxaline (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)


![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)
![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

